molecular formula C24H34N6O2 B4564397 1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine

1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B4564397
M. Wt: 438.6 g/mol
InChI Key: VZUWQHAHXIVHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C24H34N6O2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.27432435 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Receptor Interaction

1,4-Disubstituted aromatic piperazines, similar in structure to the compound , have been identified as privileged motifs recognized by aminergic G protein-coupled receptors. Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into these structures has led to high-affinity dopamine receptor partial agonists, with compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. This indicates the potential of such compounds, including the one specified, to act as G protein-biased partial agonists, possibly offering novel therapeutic strategies (Möller et al., 2017).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, which share structural features with the compound , have demonstrated significant cytotoxic activity against various tumor cell lines in vitro. Specifically, compounds with a 3-fluoro-5-substituted phenylpiperazinyl group exhibited potent antitumor activity, highlighting the potential of such structures, including the specified compound, in cancer research and therapy (Naito et al., 2005).

Molecular Interaction Studies

The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a compound structurally related to the one ) with the CB1 cannabinoid receptor has been extensively studied. This research provides insights into the conformational dynamics and pharmacophore models for receptor-ligand interactions, contributing to the understanding of how such compounds might interact with their targets (Shim et al., 2002).

Properties

IUPAC Name

3-[1-[3-(5-methylpyrazol-1-yl)propanoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2/c1-20-9-12-26-30(20)14-10-24(32)29-13-4-5-21(19-29)7-8-23(31)28-17-15-27(16-18-28)22-6-2-3-11-25-22/h2-3,6,9,11-12,21H,4-5,7-8,10,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWQHAHXIVHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine
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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine
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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine
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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine
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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine
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1-(3-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}propanoyl)-4-(2-pyridinyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.